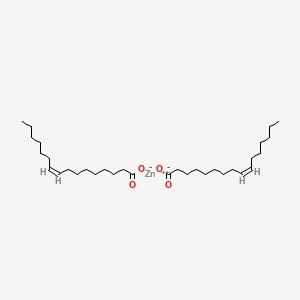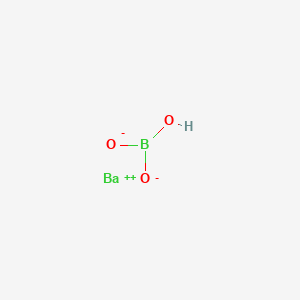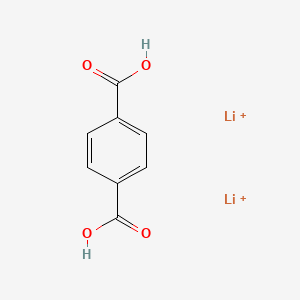
Terephthalic acid, lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terephthalic acid, lithium salt is a chemical compound derived from terephthalic acid and lithium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of terephthalic acid, lithium salt typically involves the neutralization of terephthalic acid with lithium hydroxide. The reaction can be represented as follows:
C6H4(CO2H)2+2LiOH→C6H4(CO2Li)2+2H2O
This reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of lithium hydroxide to a solution of terephthalic acid under continuous stirring and heating. The resulting product is then filtered, washed, and dried to obtain the pure lithium salt.
Analyse Des Réactions Chimiques
Types of Reactions: Terephthalic acid, lithium salt can undergo various chemical reactions, including:
Oxidation: The lithium salt can be oxidized to form lithium carbonate and other by-products.
Reduction: Reduction reactions can convert the lithium salt back to terephthalic acid under specific conditions.
Substitution: The lithium ions can be substituted with other metal ions in coordination chemistry applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts like sodium chloride or potassium chloride can facilitate ion exchange reactions.
Major Products Formed:
Oxidation: Lithium carbonate and other oxidized derivatives.
Reduction: Terephthalic acid and lithium metal.
Substitution: Various metal terephthalates depending on the substituting metal ion.
Applications De Recherche Scientifique
Terephthalic acid, lithium salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility and stability.
Mécanisme D'action
The mechanism of action of terephthalic acid, lithium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: Lithium ions can inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3 (GSK-3), which are involved in cellular signaling pathways.
Pathways Involved: The inhibition of GSK-3 by lithium ions affects the Wnt/β-catenin pathway, which plays a role in cell proliferation and differentiation.
Comparaison Avec Des Composés Similaires
Phthalic Acid: Benzene-1,2-dicarboxylic acid, used in the production of plasticizers.
Isophthalic Acid: Benzene-1,3-dicarboxylic acid, used in the production of high-performance polymers.
Dimethyl Terephthalate: An ester of terephthalic acid, used as an intermediate in the production of PET.
Uniqueness: Terephthalic acid, lithium salt is unique due to its combination of terephthalic acid’s structural properties and lithium’s therapeutic and electrochemical properties. This makes it particularly valuable in applications requiring both stability and reactivity, such as in advanced materials and medical treatments.
Propriétés
Numéro CAS |
28313-49-7 |
|---|---|
Formule moléculaire |
C8H6Li2O4+2 |
Poids moléculaire |
180.1 g/mol |
Nom IUPAC |
dilithium;terephthalic acid |
InChI |
InChI=1S/C8H6O4.2Li/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |
Clé InChI |
RCRBCNZJGBTYDI-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[Li+].C1=CC(=CC=C1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


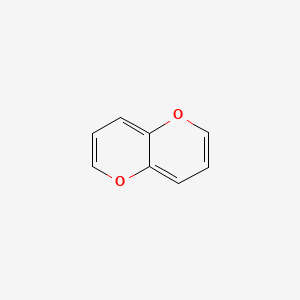
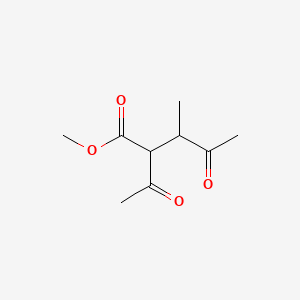
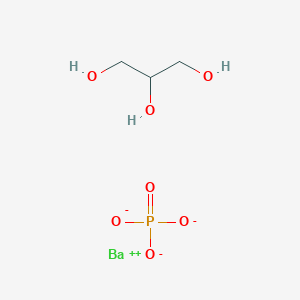

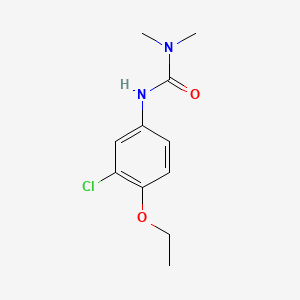
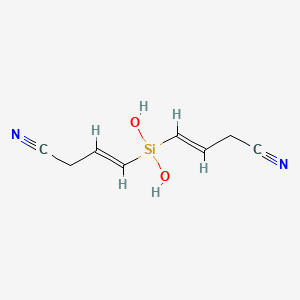
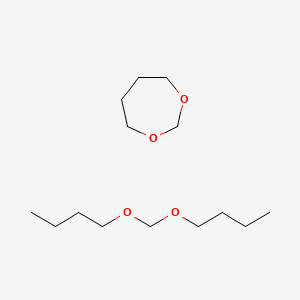
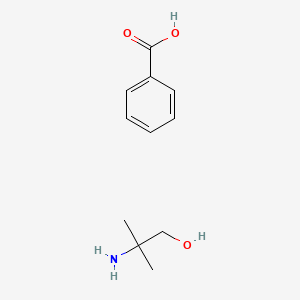
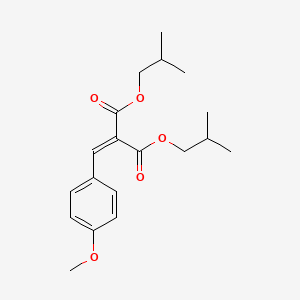
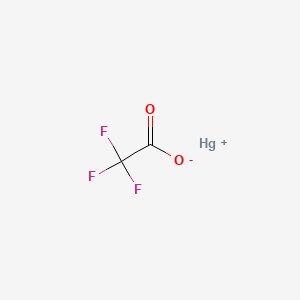
![2-[[Bis(4-fluorophenyl)methyl]amino]ethanol](/img/structure/B12657775.png)
